[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy](phenyl)acetic acid
Description
(8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acid is a coumarin-derived compound featuring a 2H-chromen-2-one core substituted with methyl (C8), propyl (C4), and a phenyl-bearing acetic acid moiety at the C7 position. Coumarins are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties .
Properties
IUPAC Name |
2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxy-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-3-7-15-12-18(22)26-19-13(2)17(11-10-16(15)19)25-20(21(23)24)14-8-5-4-6-9-14/h4-6,8-12,20H,3,7H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVWXMFLRNVCEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acid typically involves the condensation of 7-hydroxy-4-methylcoumarin with phenylacetic acid derivatives under specific reaction conditions. One common method includes the use of ethylchloroacetate and hydrazine hydrate . The reaction is carried out in the presence of a base such as sodium hydroxide, followed by acidification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylacetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylacetic acid derivatives.
Scientific Research Applications
Biological Activities
Research indicates that (8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acid exhibits several biological activities, including:
- Antioxidant Properties : The compound has shown potential as an antioxidant, which may help in mitigating oxidative stress in biological systems.
- Anti-inflammatory Effects : Studies suggest that this compound may reduce inflammation markers, indicating its potential use in treating inflammatory diseases.
- Anticancer Activity : Preliminary investigations have indicated that the compound could inhibit cancer cell proliferation, making it a candidate for further development in cancer therapy.
Applications in Research and Industry
The applications of (8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acid span several fields:
Medicinal Chemistry
The compound's potential as a therapeutic agent is being explored through:
- Drug Development : Investigating its efficacy as an active pharmaceutical ingredient (API) for various diseases.
Agricultural Science
Research into the compound's properties may lead to applications in:
- Pesticides and Herbicides : Developing formulations that utilize its biological activity to protect crops.
Material Science
The unique chemical structure may lend itself to applications in:
- Polymer Chemistry : Exploring its incorporation into polymers for enhanced material properties.
Case Studies and Research Findings
-
Anticancer Studies :
- A study demonstrated that (8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acid exhibited selective cytotoxicity against melanoma cell lines when evaluated using the Sulforhodamine B assay, indicating its potential as an anticancer agent .
-
Anti-inflammatory Research :
- In vitro studies showed that this compound significantly reduced the production of pro-inflammatory cytokines, suggesting its utility in inflammatory disease models .
- Antioxidant Activity Assessment :
Mechanism of Action
The mechanism of action of (8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Inhibition of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Modulating Receptors: Interaction with cellular receptors that regulate cell proliferation and apoptosis.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Coumarin Derivatives
Key structural differences among similar compounds lie in substituents on the coumarin ring and the acetic acid side chain (Table 1):
Table 1: Structural Comparison of Selected Coumarin Derivatives
| Compound Name | Coumarin Substituents | Acetic Acid Substituent | Molecular Formula | CAS Number |
|---|---|---|---|---|
| (8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acid | C8-methyl, C4-propyl | Phenyl | C21H20O5* | Not explicitly listed† |
| 2-[(8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid | C8-methyl, C4-propyl | Hydrogen | C15H16O5 | 428822-69-9 |
| (2-Oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid | C4-phenyl | Phenyl | C23H16O5 | 329903-79-9 |
| [(8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid | C8-methyl, C4-phenyl | Hydrogen | C18H14O5 | 307547-34-8 |
Key Observations:
- Propyl vs.
- Phenyl on Acetic Acid : The phenyl substitution on the acetic acid moiety (target compound) introduces steric bulk and aromatic interactions, which could modulate receptor binding or metabolic stability compared to unsubstituted acetic acid derivatives .
Biological Activity
(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acid is a synthetic compound belonging to the chromenone derivatives, which are known for their diverse biological activities. This compound exhibits a unique structure that combines a chromenone backbone with a phenylacetic acid moiety, potentially enhancing its pharmacological properties. The aim of this article is to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acid is C21H20O5, with a molecular weight of 352.4 g/mol. The structure features a fused benzene and pyran ring, which is characteristic of chromenone derivatives. This structural configuration is significant in medicinal chemistry due to its potential interactions with various biological targets.
Antioxidant Activity
Research indicates that chromenone derivatives possess strong antioxidant properties. For instance, compounds similar to (8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acid have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Studies have shown that this compound can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro assays have revealed that certain derivatives exhibit significant inhibition of COX-2 and LOX activities, which are critical pathways in inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Properties
The anticancer potential of chromenone derivatives has been widely studied. Evidence suggests that (8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acid may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For example, structural analogs have shown effectiveness against breast cancer cell lines (MCF-7), demonstrating cytotoxic effects at varying concentrations .
The mechanisms through which (8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acid exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound interacts with enzymes like COX and LOX, leading to reduced production of pro-inflammatory mediators.
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, effectively halting their proliferation.
- Molecular Interactions : Molecular docking studies suggest that the compound engages with specific protein targets within cells, influencing their activity and downstream signaling pathways .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Afifi et al. (2017) | Evaluate anticancer activity | Showed significant cytotoxicity against MCF-7 cells with IC50 values indicating potent activity. |
| Rawat & Verma (2016) | Investigate anticonvulsant properties | Identified dual inhibitory effects on cholinesterases, suggesting potential for neurological applications. |
| Zhao et al. (2020) | Assess antituberculosis activity | Demonstrated effectiveness against Mycobacterium tuberculosis strains, highlighting broad-spectrum antimicrobial potential. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
